molecular formula C13H9F3N2O4S B3423659 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 312-49-2

3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3423659
CAS No.: 312-49-2
M. Wt: 346.28 g/mol
InChI Key: LMSKADWWFBBOPJ-UHFFFAOYSA-N
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Description

3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position of the attached phenyl ring. This compound is commercially available (97% purity) in quantities of 100–500 mg .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-4-6-10(7-5-9)17-23(21,22)12-3-1-2-11(8-12)18(19)20/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKADWWFBBOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204851
Record name 3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-49-2
Record name 3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 3-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of sulfonamides, including 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, exhibit notable anticancer properties. The compound has been studied for its effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. Key findings include:

  • Selective Cytotoxicity : The compound demonstrated selective cytotoxicity against TNBC cells at low concentrations, indicating its potential as an effective anticancer agent.
  • Mechanism of Action : It is believed that the compound may inhibit carbonic anhydrase enzymes, which are crucial in tumor growth and metastasis, thereby contributing to its anticancer effects .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been evaluated for its antimicrobial activity. Studies have indicated that sulfonamide derivatives can act against a range of bacterial and fungal pathogens:

  • In vitro Studies : The compound has shown effectiveness against various strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent .
  • Mechanisms : The presence of the sulfonamide group is critical for its biological activity, influencing solubility and interaction with microbial targets.

Pharmacological Applications

The compound's unique structural features allow it to be utilized in various pharmacological contexts:

  • Antiviral and Antihyperglycemic Agents : Sulfonamides are widely recognized for their antiviral properties and use in managing blood sugar levels in diabetic patients .
  • Hybrid Pharmacophore Development : The compound can serve as a building block for designing hybrid pharmacophores that combine different biological activities, enhancing therapeutic efficacy against multiple targets .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MDA-MB231 breast cancer cells. Results indicated:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell proliferation rates compared to control groups.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis in treated cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against E. coli and C. albicans:

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined, showing effective inhibition at low concentrations.
  • Mechanistic Insights : The study suggested that the trifluoromethyl group enhances the lipophilicity of the molecule, improving membrane penetration and antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations in Nitro-Substituted Sulfonamides

The Alfa product catalog lists several analogs with positional isomerism of the nitro and trifluoromethyl groups (Table 1). These variations significantly influence physicochemical properties and biological activity:

Table 1: Structural analogs and their substituent positions

Compound Name Nitro Position Trifluoromethyl Position Key Data
3-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 3 4 Purity: 97%
3-Nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide 3 3 Purity: 97%
4-Nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 4 2 Purity: 97%
4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Amino (-NH₂) at 4 4 Melting point: 178.55–179 °C

Key Observations :

  • Electron Effects : The nitro group at the 3-position (meta to sulfonamide) may enhance acidity compared to para-substituted analogs.
  • Biological Activity : In related compounds, substitution patterns correlate with enzyme inhibition. For example, 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (IC₅₀ = 37 nM) demonstrates high potency as a kynurenine 3-hydroxylase inhibitor due to its nitro and thiazole substituents .

Physicochemical Properties

  • Solubility and Acidity: The trifluoromethyl group enhances lipophilicity (log P), while the nitro group increases acidity (predicted pKa ~8.16 for amino analogs ).
  • Thermal Stability: Related compounds like 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide have a melting point of 178–179 °C , suggesting the nitro analog may exhibit similar stability.

Biological Activity

3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A nitro group (-NO2) attached to the benzene ring.
  • A trifluoromethyl group (-CF3), which enhances lipophilicity and may influence biological activity.
  • A sulfonamide functional group , which is known for its diverse pharmacological properties.

The compound's chemical formula is C13H10F3N2O2S, and it possesses unique properties that make it a candidate for further biological evaluation.

Research indicates that compounds within the benzenesulfonamide class can exhibit various mechanisms of action:

  • Inhibition of Carbonic Anhydrase (CA) : Studies have shown that certain benzenesulfonamides can inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumorigenesis. For example, derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects .
  • Cardiovascular Effects : In isolated rat heart models, derivatives similar to this compound were evaluated for their impact on perfusion pressure and coronary resistance. Findings suggested that certain derivatives could significantly decrease perfusion pressure, potentially through calcium channel modulation .
  • Apoptosis Induction : Some studies reported that related compounds could induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50/Effect Reference
Inhibition of CA IX10.93 - 25.06 nM
Decrease in perfusion pressureSignificant reduction observed
Induction of apoptosis22-fold increase in apoptotic cells
Antibacterial activitySignificant inhibition against S. aureus

Case Studies

  • Cardiovascular Study : In a study evaluating perfusion pressure changes in isolated rat hearts, it was found that specific sulfonamide derivatives could effectively lower coronary resistance and perfusion pressure compared to control conditions. This suggests a potential therapeutic role in managing cardiovascular diseases .
  • Anticancer Activity : The ability of certain benzenesulfonamides to induce apoptosis was investigated in MDA-MB-231 cells. The results indicated a significant increase in apoptotic markers when treated with these compounds, suggesting their potential use as cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, and how is its purity validated?

The compound is typically synthesized via multi-step reactions involving sulfonylation of nitro-substituted benzene derivatives with 4-(trifluoromethyl)aniline. Key steps include nitration, sulfonation, and coupling reactions under controlled temperatures and pH. Analytical validation employs High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95%) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation (e.g., distinguishing sulfonamide protons at δ 7.8–8.2 ppm) .

Q. How do the nitro and trifluoromethyl groups influence the compound’s reactivity in substitution and redox reactions?

The electron-withdrawing nitro group enhances electrophilic substitution at the para position, while the trifluoromethyl group stabilizes intermediates via inductive effects. Oxidation with KMnO4 in acidic conditions yields sulfonic acids, whereas reduction with NaBH4 produces amine derivatives. Reactivity patterns are confirmed through kinetic studies and IR spectroscopy (e.g., S=O stretching at 1150–1300 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • <sup>19</sup>F NMR : Identifies trifluoromethyl signals at δ -60 to -65 ppm.
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z ≈ 350–360) and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzene and sulfonamide moieties .

Q. What are the primary applications of this compound in biological research?

It serves as a scaffold for enzyme inhibition studies (e.g., carbonic anhydrase) due to its sulfonamide moiety. In vitro assays measure IC50 values using fluorogenic substrates, while crystallography reveals binding interactions with active-site zinc ions .

Q. How is solubility optimized for in vitro assays?

Solubility in aqueous buffers (e.g., PBS at pH 7.4) is enhanced using co-solvents like DMSO (≤1% v/v). Dynamic Light Scattering (DLS) monitors aggregation, and LogP values (~2.5) are calculated via reverse-phase HPLC .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets, and how do they align with experimental data?

Density Functional Theory (DFT) models electrostatic potential surfaces to predict binding affinity. Molecular Dynamics (MD) simulations (e.g., GROMACS) validate hydrogen bonding with residues like His94 in carbonic anhydrase. Discrepancies between in silico and experimental IC50 values (e.g., ±10%) are resolved by adjusting force field parameters .

Q. How can conflicting data on enzyme inhibition kinetics be reconciled?

Contradictions in Ki values may arise from assay conditions (e.g., buffer ionic strength). Orthogonal methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide complementary data on binding thermodynamics. Meta-analysis of published IC50 values across studies identifies outliers due to pH or temperature variations .

Q. What strategies resolve synthetic byproducts during scale-up?

Impurities (e.g., des-nitro derivatives) are minimized via optimized stoichiometry (1.2:1 molar ratio of nitro precursor to sulfonating agent) and in-line FTIR monitoring. Preparative HPLC with C18 columns isolates >99% pure product .

Q. How do steric effects from the trifluoromethyl group impact regioselectivity in derivatization reactions?

Steric hindrance directs electrophilic attacks to the meta position of the benzene ring, confirmed by NOESY NMR. Computational models (e.g., Gaussian) calculate transition-state energies, showing a 15% preference for meta substitution over para .

Q. What advanced analytical approaches quantify degradation products under accelerated stability testing?

Forced degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic byproducts (e.g., sulfonic acids) via LC-MS/MS. Kinetic modeling (Arrhenius plots) extrapolates shelf life, while Electron Paramagnetic Resonance (EPR) detects radical intermediates in photolytic degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.